molecular formula C24H18ClNO4 B11120424 1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120424
M. Wt: 419.9 g/mol
InChI Key: UZKIEXIZJARMAQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a furan ring, and a chromeno-pyrrole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the furan-2-ylmethyl group: This step may involve a Friedel-Crafts alkylation reaction using furan-2-ylmethyl chloride and a suitable catalyst.

    Chlorination of the phenyl ring: The chlorophenyl group can be introduced through a halogenation reaction using chlorine or a chlorinating agent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infections.

    Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Chemical Research: The compound can serve as a model system for studying complex organic reactions and mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of 1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and structural complexity, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18ClNO4/c1-13-9-18-19(10-14(13)2)30-23-20(22(18)27)21(15-5-3-6-16(25)11-15)26(24(23)28)12-17-7-4-8-29-17/h3-11,21H,12H2,1-2H3

InChI Key

UZKIEXIZJARMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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